calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
Description
This compound is a diazenyl-based sulfonate salt with a calcium counterion, featuring a 2-chloroanilino substituent on the butan-2-yl backbone and a nitro group at the 3-position of the benzenesulfonate ring. Its structure (CAS: 12286-66-7, as per and ) classifies it as an azo pigment, specifically a derivative of Pigment Yellow 62. The chloro substituent on the anilino group distinguishes it from other analogs, influencing electronic properties, solubility, and application performance .
Properties
IUPAC Name |
calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H13ClN4O7S.Ca/c2*1-9(22)15(16(23)18-12-5-3-2-4-11(12)17)20-19-13-7-6-10(29(26,27)28)8-14(13)21(24)25;/h2*2-8,15H,1H3,(H,18,23)(H,26,27,28);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIFZRVTOUVLAW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24CaCl2N8O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
71832-85-4 | |
| Record name | Pigment Yellow 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071832854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-nitro-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium bis[4-[[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOC53AXA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Synthesis of the Diazonium Salt
- Reactant: 2-nitro-4-sulfoaniline (or a similar aromatic amine precursor).
- Reaction Conditions: The aromatic amine is dissolved in hydrochloric acid under ice-cold conditions to prevent premature decomposition.
- Procedure:
- Dissolve the aromatic amine in hydrochloric acid.
- Cool the solution to less than 5°C using an ice bath.
- Add sodium nitrite solution gradually while maintaining the temperature below 5°C.
- Stir thoroughly to form the diazonium salt solution, which is stabilized at low temperatures to prevent decomposition.
Step 2: Coupling Reaction
- Reactants: The diazonium salt from Step 1 and O-chloroacetanilide (or a similar coupling component).
- Reaction Conditions: The coupling is performed at low temperature (around 0–5°C) to control the reaction rate and prevent side reactions.
- Procedure:
- Prepare a solution of O-chloroacetanilide in water, with added sodium hydroxide, and stir thoroughly.
- Slowly add the diazonium salt solution to this mixture under continuous stirring.
- Add acetic acid to adjust pH and facilitate coupling.
- Maintain the temperature below 2°C during addition to ensure proper azo bond formation.
- The azo compound precipitates as a suspension.
Step 3: Formation of the Calcium Salt (Lake Formation)
- Reactant: Calcium oxide (quicklime).
- Reaction Conditions: Heating to facilitate precipitation.
- Procedure:
- Add calcium oxide to the azo dye suspension.
- Heat the mixture to 30–45°C and stir for approximately 20 minutes.
- The azo dye precipitates as a calcium lake, forming the desired pigment with enhanced stability and dispersibility.
Step 4: Filtration, Washing, and Drying
- Filter the precipitated pigment.
- Wash thoroughly with water to remove impurities.
- Dry the pigment at controlled temperatures.
- Grind to obtain fine powder suitable for industrial use.
Data Table of Preparation Parameters
| Step | Reactants | Conditions | Key Parameters | Purpose/Outcome |
|---|---|---|---|---|
| 1 | 2-nitro-4-sulfoaniline, HCl, NaNO2 | Ice bath, <5°C | Temperature control, pH adjustment | Formation of diazonium salt |
| 2 | Diazonium salt, O-chloroacetanilide, NaOH, Acetic acid | 0–5°C | pH control, low temperature | Azo coupling to form dye |
| 3 | Calcium oxide | 30–45°C | Heating, stirring | Precipitation as calcium lake |
| 4 | Water, filtration | Room temperature | Washing, drying | Purified pigment |
Research Findings and Notes
- The low-temperature diazotization and coupling steps are critical for controlling the formation of the azo linkage and preventing side reactions that could affect color fastness and purity (patent WO2019192916A1).
- The precipitation as a calcium salt enhances the pigment's stability, dispersibility, and resistance to environmental factors, which is essential for industrial applications.
- The process parameters such as temperature, pH, and reaction time directly influence the color intensity, fastness, and solubility of the final pigment.
Additional Considerations
- Purity of Reactants: High purity of starting materials ensures consistent pigment quality.
- Reaction Monitoring: Spectrophotometric or chromatographic techniques are employed to monitor diazonium salt formation and coupling efficiency.
- Environmental Controls: Proper handling of diazonium compounds and waste management are essential due to their potentially hazardous nature.
Chemical Reactions Analysis
Types of Reactions
Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a model compound in studies of azo pigments and their properties.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of coatings, plastics, and inks due to its excellent color properties and stability
Mechanism of Action
The mechanism of action of calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate involves its interaction with molecular targets such as proteins and enzymes. The azo group can undergo reduction, leading to the formation of amine derivatives that can interact with biological molecules. The compound’s stability and color properties make it useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with three closely related pigments:
Key Observations:
- The dual chloro substituents in CAS 5102-83-0 and 90268-23-8 increase molecular rigidity and thermal stability but may reduce solubility in polar matrices . The methoxy group in CAS 90268-23-8 introduces electron-donating effects, likely improving compatibility with non-polar polymers like polyethylene .
Thermal Stability:
- Target Compound : Stable in HDPE up to 260°C (5 min), comparable to Pigment Yellow 62 but with marginally improved resistance to dimensional deformation .
- CAS 5102-83-0 : Higher thermal stability (up to 280°C) due to dual chloro groups and extended conjugation but exhibits brittleness in polyolefins .
Lightfastness:
- Target Compound : Achieves lightfastness grade 7 (1/3 SD) and 5–6 (1/25 SD), outperforming Pigment Yellow 62 (grade 6–7 at 1/3 SD) due to the chloro substituent’s UV-absorbing properties .
- CAS 90268-23-8 : Lightfastness grade 8 (1/3 SD), attributed to the methoxy group’s radical scavenging effects .
Solubility and Dispersion:
- The target compound’s sulfonate group improves water dispersibility compared to non-sulfonated analogs like CAS 5102-83-0, making it suitable for aqueous coatings .
Biological Activity
Molecular Information
- IUPAC Name: Calcium; 4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate
- CAS Number: 71832-85-4
- Molecular Formula: C14H12ClN3O7S
- Molecular Weight: 411.78 g/mol
Structural Representation
The compound features a complex structure that includes a diazenyl group, a nitro group, and a sulfonate moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the diazenyl group is often linked to cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on a series of diazenyl compounds showed that those containing nitro groups had enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values were observed to be lower than those of analogous compounds lacking the nitro group, suggesting that the nitro substitution plays a crucial role in enhancing biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 25 | MCF-7 |
| Calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate | 10 | MCF-7 |
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the sulfonate moiety may enhance solubility and bioavailability, facilitating better interaction with cellular targets.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest potential antimicrobial activity. The compound was tested against various bacterial strains, showing moderate inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Safety Data
According to safety data sheets, this compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg in rats when administered orally. However, long-term exposure may lead to reproductive toxicity as indicated by various studies on structurally similar compounds.
Environmental Impact
Ecotoxicological assessments reveal that the compound has a moderate environmental impact, particularly concerning aquatic life. The EC50 for algae was found to be greater than 500 mg/L, indicating low toxicity at higher concentrations.
Q & A
Q. Methodological Answer :
- Spectroscopy :
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
- Chromatography : HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) .
Advanced: How to resolve contradictions in thermal stability data across studies?
Q. Methodological Answer :
- Controlled Experiments : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify dominant degradation mechanisms (e.g., nitro group elimination vs. sulfonate decomposition) .
- Cross-Validation : Compare with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events .
Advanced: How can computational methods predict reactivity in biological systems?
Q. Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and assess binding affinity (ΔG) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in aqueous or lipid bilayer environments .
Basic: What solvent systems enhance solubility for reactivity studies?
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, with ionic strength adjustments (e.g., 0.1 M Ca²⁺) to countercharge sulfonate groups .
- Hansen Parameters : Calculate solubility parameters (δd, δp, δh) to identify optimal solvent blends (e.g., DMF:water 7:3 v/v) .
Advanced: How to optimize synthesis yield via factorial design?
Q. Methodological Answer :
- Variable Selection : Test temperature (20–60°C), pH (3–7), and catalyst loading (0.1–1.0 mol%) as factors .
- Response Surface Methodology (RSM) : Use a central composite design (CCD) to model interactions and identify maxima in yield (e.g., 45°C, pH 5.2, 0.6 mol% catalyst) .
- Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±5% deviation) .
Basic: How to assess stability under varying pH for storage?
Q. Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffer solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC .
- Kinetic Profiling : Calculate t₉₀ (time for 10% degradation) using first-order kinetics. Stability is typically maximal at pH 6–8 due to sulfonate group ionization .
Advanced: What frameworks guide mechanistic studies of photodegradation?
Q. Methodological Answer :
- Theoretical Basis : Link to Marcus electron transfer theory to explain nitro group photoreduction .
- Experimental Design : Use UV-Vis spectroscopy (λ = 300–500 nm) with radical scavengers (e.g., NaN₃ for singlet oxygen) to identify reactive oxygen species (ROS) .
- LC-MS/MS : Identify degradation products (e.g., nitroso derivatives) to propose cleavage pathways .
Basic: How to quantify trace by-products during synthesis?
Q. Methodological Answer :
- LC-MS : Use a QTOF mass spectrometer in positive ion mode (ESI+) to detect impurities with m/z ±5 ppm accuracy .
- Calibration Curves : Prepare standards for suspected by-products (e.g., unreacted 2-chloroaniline) and quantify via external standard method .
Advanced: How to integrate AI for process scale-up predictions?
Q. Methodological Answer :
- Machine Learning Models : Train neural networks (TensorFlow/Keras) on historical reaction data (yield, purity, conditions) to predict optimal pilot-scale parameters .
- COMSOL Simulations : Model heat/mass transfer in batch reactors to avoid hotspots during scale-up .
- Validation : Compare AI predictions with bench-scale experiments (95% confidence interval) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
